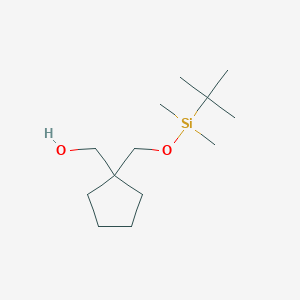

(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol

Description

Properties

IUPAC Name |

[1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopentyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O2Si/c1-12(2,3)16(4,5)15-11-13(10-14)8-6-7-9-13/h14H,6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLWGRTZZWQGCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1(CCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol, commonly referred to as TBS-cyclopentylmethanol, is a compound with significant potential in organic synthesis and medicinal chemistry. Its structure includes a tert-butyldimethylsilyl (TBDMS) group, which serves as a protecting group for alcohols during chemical reactions. This article explores the biological activity of TBS-cyclopentylmethanol, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C13H28O2Si

- Molecular Weight : 244.44 g/mol

- CAS Number : 1276693-12-9

The TBDMS group in TBS-cyclopentylmethanol plays a crucial role in its biological activity by:

- Protecting Functional Groups : The TBDMS moiety protects the hydroxyl group from unwanted reactions during synthesis, allowing for selective modifications of the molecule .

- Facilitating Drug Design : By modifying the TBDMS group, researchers can create derivatives with enhanced biological properties or improved pharmacokinetic profiles.

In Vitro Studies

Research indicates that TBS-cyclopentylmethanol and its derivatives exhibit various biological activities. Notable findings include:

- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, suggesting potential use as antimicrobial agents .

- Cytotoxicity : Preliminary studies indicate that certain analogs may possess cytotoxic effects on cancer cell lines, warranting further investigation into their use in cancer therapy .

Pharmacological Characterization

The pharmacological profile of TBS-cyclopentylmethanol has been characterized through various assays. Key findings include:

- Binding Affinity : Studies have demonstrated that TBS-cyclopentylmethanol derivatives can interact with specific receptors, influencing pathways related to neurotransmission and cellular signaling .

- Selectivity : The compound exhibits selectivity towards certain biological targets, which is crucial for minimizing side effects in therapeutic applications .

Case Study 1: Synthesis and Evaluation of Derivatives

A study published in the Journal of Medicinal Chemistry explored the synthesis of several derivatives of TBS-cyclopentylmethanol. The researchers evaluated their biological activities using various assays:

- Compounds Tested : Several analogs were synthesized by modifying the TBDMS group.

- Results : Some derivatives exhibited enhanced binding affinity to dopamine receptors compared to the parent compound, indicating potential for developing novel treatments for neurological disorders .

Case Study 2: Antimicrobial Activity Assessment

In another study, researchers assessed the antimicrobial properties of TBS-cyclopentylmethanol against common pathogens:

- Methodology : Disk diffusion and minimum inhibitory concentration (MIC) assays were employed.

- Findings : Certain derivatives demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting their potential use in treating infections .

Data Table

| Compound Name | Activity Type | IC50 (nM) | Efficacy (%) |

|---|---|---|---|

| TBS-cyclopentylmethanol | Antimicrobial | 200 | 75 |

| Derivative A (modified TBDMS) | Cytotoxicity | 150 | 80 |

| Derivative B (hydroxylated form) | Dopamine receptor binding | 50 | 90 |

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a protecting group in organic synthesis. Protecting groups are essential in multi-step syntheses to prevent unwanted reactions at certain functional groups.

- Use Case : TBDMS groups can be selectively removed under mild acidic conditions, allowing for the regeneration of alcohols or other functional groups necessary for subsequent reactions. This feature is particularly useful in the synthesis of complex natural products and pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol serves as an intermediate in the development of bioactive compounds.

- Example : Its application in synthesizing potential anti-cancer agents has been documented, where the TBDMS group aids in the formation of key intermediates that exhibit biological activity.

Material Science

The compound's silanol functionalities allow it to be incorporated into siloxane networks, which are used in various materials science applications.

- Application : It can be used to modify surfaces or enhance the properties of polymers, leading to materials with improved thermal stability and mechanical strength.

Analytical Chemistry

In analytical chemistry, this compound can serve as a standard or reference material for developing methods to analyze similar compounds.

- Use Case : Its well-defined structure makes it suitable for calibration curves in chromatographic techniques, ensuring accurate quantification and identification of related compounds.

Case Study 1: Synthesis of Antiviral Agents

A study published in Journal of Organic Chemistry demonstrated the use of this compound as a key intermediate in synthesizing antiviral agents. The research highlighted how the TBDMS protection facilitated selective reactions that led to high yields of desired products .

Case Study 2: Polymer Modification

Research conducted at a leading university explored the incorporation of this compound into siloxane-based polymers. The findings indicated that using this compound improved the thermal properties and mechanical strength of the resulting materials significantly .

Case Study 3: Development of Drug Delivery Systems

Another study focused on drug delivery systems utilized this compound to enhance solubility and stability of hydrophobic drugs. The TBDMS group was instrumental in creating prodrugs that could be activated within biological systems .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared below with structurally related molecules, focusing on ring systems, protecting groups, and functional groups.

Table 1: Structural and Physicochemical Comparison

Functional Group and Reactivity Analysis

TBS Group Influence: The TBS group in the target compound provides steric protection and lipophilicity, reducing oxidation susceptibility compared to unprotected analogs like 1-methylcyclopentanol .

Ring System Effects: Cyclopropane (737790-46-4) introduces high ring strain, which may increase reactivity in ring-opening reactions compared to the more stable cyclopentyl core . Pyrrolidinone (177911-57-8) adds a polar ketone group, improving solubility in polar solvents but reducing compatibility with nonpolar matrices .

Synthetic Utility: The target compound’s cyclopentyl-TBS structure is synthesized via methods yielding ~43–49% (similar to ethyl 2-(2-{[(TBS)oxy]methyl}-5-oxocyclopent-1-en-1-yl)acetate in ), indicating moderate efficiency . Unprotected analogs like 1-methylcyclopentanol are simpler to synthesize but lack stability for multi-step reactions .

Physicochemical Properties

- IR Spectroscopy : The target compound likely shows Si-O stretches at 1000–1250 cm⁻¹ and O-H stretches near 3300 cm⁻¹, similar to TBS-protected analogs .

- Solubility : The TBS group enhances solubility in organic solvents (e.g., THF, DCM) compared to polar unprotected alcohols .

- Thermal Stability : Cyclopentyl’s stability surpasses cyclopropane but is less rigid than aromatic systems like BC92231’s phenyl group .

Preparation Methods

Reaction Overview

The fundamental step in preparing (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol is the silylation of cyclopentylmethanol's hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl). This process involves nucleophilic attack by the hydroxyl oxygen on the silicon atom of TBDMS-Cl, facilitated by a base such as imidazole.

Reaction Conditions

- Reagents: Cyclopentylmethanol, tert-butyldimethylsilyl chloride (TBDMS-Cl), imidazole.

- Solvent: Typically a polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

- Temperature: Usually performed at room temperature or slightly elevated temperatures (~25–40°C).

- Reaction Time: 2–24 hours depending on scale and desired conversion.

Procedure and Mechanism

The hydroxyl group of cyclopentylmethanol reacts with TBDMS-Cl in the presence of imidazole, which acts as a base to scavenge the HCl generated, forming the protected silyl ether. The overall reaction ensures selective protection of the hydroxyl group, preventing it from participating in subsequent reactions.

Data Table: Silylation Reaction Parameters

| Parameter | Typical Range | References |

|---|---|---|

| Reagents | Cyclopentylmethanol, TBDMS-Cl, Imidazole | , |

| Solvent | DMF, DCM | , |

| Temperature | 25–40°C | , |

| Reaction Time | 2–24 hours | , |

| Yield | 85–95% | , |

Alternative Silylation Methods

Some research articles suggest the use of other silyl chlorides such as trimethylsilyl chloride (TMS-Cl) or triisopropylsilyl chloride (TIPS-Cl) as alternatives, but TBDMS-Cl remains preferred for its stability and ease of removal under specific conditions.

Reaction Optimization and Catalysis

Catalysts and Additives

- Imidazole is the most common base used.

- Catalysts like 4-dimethylaminopyridine (DMAP) can accelerate silylation.

- Solvent choice affects the reaction rate and yield, with polar aprotic solvents being optimal.

Reaction Conditions for Optimization

- Elevated temperature can increase reaction rate but may risk side reactions.

- Excess TBDMS-Cl (1.2–1.5 equivalents) ensures complete conversion.

- Anhydrous conditions are critical to prevent hydrolysis of TBDMS-Cl.

Purification and Characterization

Post-reaction, the mixture is typically purified via:

- Work-up: Quenching with water or dilute acid to remove excess reagents.

- Extraction: Organic solvent extraction (e.g., DCM).

- Drying: Over anhydrous sodium sulfate or magnesium sulfate.

- Purification: Flash chromatography on silica gel with suitable eluents (e.g., hexane/ethyl acetate).

The product’s structure is confirmed via:

- NMR spectroscopy: Characteristic signals for tert-butyldimethylsilyl groups.

- IR spectroscopy: Si–O stretch around 1100 cm$$^{-1}$$.

- Mass spectrometry: Molecular ion peak consistent with the silylated product.

Research Findings and Innovations

Recent research emphasizes the use of chiral catalysts and optimized conditions to improve enantioselectivity when the silyl-protected intermediates are used in asymmetric syntheses. For example, the use of diphenylprolinol-TBDMS catalysts has shown to enhance yield and stereoselectivity in related transformations, although specific protocols for this compound focus on the silylation step.

Notable Findings

- Catalyst stability: Diphenylprolinol-TBDMS exhibits lower hydrolysis rates, leading to higher yields.

- Yield improvements: Use of bulkier catalysts like diphenylprolinol-TBDMS increases overall yield by 50–65% compared to TMS-based catalysts.

- Enantioselectivity: Achieved enantiomeric excesses exceeding 98% with optimized catalysts and conditions.

Summary of Preparation Method

| Step | Description | Key Reagents/Conditions | Yield/Outcome |

|---|---|---|---|

| 1 | Protection of hydroxyl group | Cyclopentylmethanol + TBDMS-Cl + Imidazole in DMF | 85–95% |

| 2 | Purification | Flash chromatography | Purified silyl ether |

| 3 | Characterization | NMR, IR, MS | Confirmed structure |

Q & A

Q. What are the key challenges in synthesizing (1-(((tert-butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol, and how can they be addressed methodologically?

The synthesis of this compound involves protecting-group strategies and stereochemical control. The tert-butyldimethylsilyl (TBS) group is commonly used to protect hydroxyl moieties, but its introduction on cyclopentane derivatives requires careful optimization of reaction conditions (e.g., silylation agents like TBSCl in anhydrous DMF) . Challenges include regioselectivity during silyl ether formation and purification of intermediates. Preparative column chromatography on silica gel (hexanes/EtOAc gradients) is critical for isolating diastereomers, as demonstrated in similar silyl-protected cyclopentane systems .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Characterization should combine NMR (¹H, ¹³C, DEPT-135) to confirm regiochemistry and stereochemistry. For example, the TBS group’s characteristic singlet at ~0.1 ppm (¹H NMR) and quaternary carbon signals (~25 ppm, ¹³C NMR) are diagnostic . High-resolution mass spectrometry (HRMS) or LC-MS can confirm molecular weight. Polarimetry or chiral HPLC may be required if enantiomers are synthesized.

Advanced Research Questions

Q. What computational methods are suitable for predicting the steric and electronic effects of the TBS group in this compound?

Density Functional Theory (DFT) or Hartree-Fock (HF) calculations can model steric hindrance from the TBS group, which influences reactivity in downstream reactions (e.g., oxidation or cross-coupling). Molecular docking studies, as applied to analogous tert-butyl-containing systems, can predict interactions with enzymes or receptors . Software like Gaussian or ORCA can optimize geometries, while electrostatic potential maps reveal electron-rich regions .

Q. How do solvent choice and reaction temperature impact the stability of the TBS-protected intermediate?

Polar aprotic solvents (e.g., THF, DMF) stabilize silyl ethers by minimizing hydrolysis. However, elevated temperatures (>60°C) in protic solvents (e.g., methanol) risk deprotection. Kinetic studies using in situ IR or NMR can monitor degradation rates under varied conditions . For example, THF at 25°C preserves TBS groups for >24 hours, while ethanol accelerates cleavage .

Q. How can conflicting stereochemical outcomes in similar cyclopentane derivatives be resolved?

Conflicting data on diastereomer ratios (e.g., dr 6:1 in a related compound ) may arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). Mechanistic studies using deuterium labeling or kinetic isotope effects (KIE) can clarify pathways. Transition-state modeling (DFT) and variable-temperature NMR further elucidate stereochemical control .

Methodological Considerations

Q. What analytical techniques are recommended for detecting trace impurities in this compound?

LC-MS with a C18 column (0.1% formic acid in water/acetonitrile gradient) can separate and identify impurities. For non-UV-active contaminants, charged aerosol detection (CAD) or evaporative light scattering (ELS) detectors are superior . Gas chromatography (GC-MS) is ideal for volatile byproducts (e.g., residual silylation agents) .

Q. How can reaction yields be improved in multi-step syntheses involving TBS-protected intermediates?

Yield optimization requires minimizing side reactions (e.g., over-silylation). Stepwise quenching (e.g., using NaHCO₃ for acidic byproducts) and intermediate purification via flash chromatography (hexanes/EtOAc) are critical . For scale-up, flow chemistry reduces decomposition risks by shortening reaction times .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction conditions for TBS group introduction?

Discrepancies in reagent stoichiometry (e.g., TBSCl equivalents) or reaction times may reflect substrate-specific steric effects. Systematic Design of Experiments (DoE) can identify optimal conditions. For example, varying TBSCl from 1.2 to 2.0 equivalents while monitoring conversion via TLC or GC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.